1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine
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Overview
Description
1,5-Dimethyl-N-phenyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C11H13N3. It belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is often used as a building block for the synthesis of more complex heterocyclic systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amine group .
Industrial Production Methods
These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-N-phenyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
1,5-Dimethyl-N-phenyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazol-5-amine: Similar structure but lacks the phenyl group.
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but has only one methyl group.
1,5-Dimethyl-4-phenyl-1H-pyrazol-3-one: Similar structure but contains a ketone group instead of an amine.
Uniqueness
1,5-Dimethyl-N-phenyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups on the pyrazole ring enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1,5-dimethyl-N-phenylpyrazol-3-amine |
InChI |
InChI=1S/C11H13N3/c1-9-8-11(13-14(9)2)12-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,12,13) |
InChI Key |
JSTJAQCTGDSTFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC2=CC=CC=C2 |
Origin of Product |
United States |
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